

Synthesis of Antimony Tribromide Using Hydrobromic Acid: A Technical Guide

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Compound of Interest

Compound Name: Antimony tribromide

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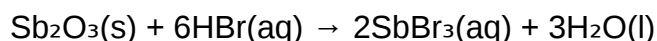
This in-depth technical guide provides a comprehensive overview of the synthesis of **antimony tribromide** (SbBr_3) through the reaction of antimony trioxide (Sb_2O_3) with hydrobromic acid (HBr). The document details the underlying chemistry, experimental protocols, purification methods, and key reaction parameters.

Introduction

Antimony tribromide is a versatile chemical compound used in various industrial and research applications, including as a flame retardant, a mordant in dyeing processes, a catalyst in organic synthesis, and in the production of other antimony compounds.^{[1][2]} The synthesis from antimony trioxide and hydrobromic acid is a common and effective method for producing high-purity **antimony tribromide**. This guide will focus on the practical aspects of this synthesis, providing detailed procedural information.

Reaction Chemistry

The synthesis of **antimony tribromide** from antimony trioxide and hydrobromic acid proceeds via an acid-base reaction, where the amphoteric antimony trioxide reacts with the strong acid, HBr, to form the corresponding salt and water. The balanced chemical equation for this reaction is:



This reaction is typically carried out using concentrated hydrobromic acid, often a 48% aqueous solution, to drive the reaction to completion and facilitate the dissolution of the antimony trioxide.[3]

Experimental Protocols

While a single, universally standardized protocol is not available in the literature, the following experimental procedure is a synthesis of commonly reported laboratory-scale methods.

Synthesis of Crude Antimony Tribromide

Materials:

- Antimony Trioxide (Sb_2O_3), high purity
- Hydrobromic Acid (HBr), 48% aqueous solution
- Round-bottom flask with a reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Glass funnel and filter paper

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a stoichiometric amount of antimony trioxide.
- **Addition of Hydrobromic Acid:** Slowly add a slight excess of 48% hydrobromic acid to the flask. The molar ratio of HBr to Sb_2O_3 should be approximately 6.5:1 to ensure complete reaction.
- **Heating and Reflux:** Gently heat the mixture with continuous stirring. The reaction is typically conducted at a temperature of 80-100°C. Maintain a gentle reflux for a period of 2 to 4 hours, or until all the antimony trioxide has dissolved, resulting in a clear or slightly yellow solution.

- **Cooling and Crystallization:** After the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be used to maximize the crystallization of **antimony tribromide**.
- **Isolation of Crude Product:** Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, concentrated hydrobromic acid to remove any unreacted starting materials or soluble impurities.

Purification of Antimony Tribromide

The crude **antimony tribromide** can be purified by either recrystallization or vacuum distillation to achieve higher purity.

Method A: Recrystallization from Hydrobromic Acid

- **Dissolution:** Transfer the crude **antimony tribromide** to a clean flask and add a minimal amount of hot, concentrated (48%) hydrobromic acid to dissolve the crystals.^[3]
- **Hot Filtration (Optional):** If any insoluble impurities are present, perform a hot filtration of the solution.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold, concentrated HBr, and then with a volatile solvent like hexane to remove excess acid. Dry the crystals under vacuum to remove any residual solvent.

Method B: Vacuum Distillation

- **Apparatus Setup:** Assemble a distillation apparatus suitable for vacuum distillation, ensuring all glassware is dry.
- **Distillation:** Place the crude **antimony tribromide** in the distillation flask. Heat the flask gently under reduced pressure. **Antimony tribromide** has a boiling point of 288 °C at atmospheric pressure, but distillation under vacuum will significantly lower this temperature.^[1]

- Collection: Collect the fraction that distills over at the appropriate temperature and pressure range. The resulting distillate should be pure, colorless or pale yellow **antimony tribromide**.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of **antimony tribromide**.

Parameter	Value	Reference
Molar Mass of Sb_2O_3	291.52 g/mol	N/A
Molar Mass of HBr	80.91 g/mol	N/A
Molar Mass of SbBr_3	361.47 g/mol	[1]
Typical HBr Concentration	48% (aqueous solution)	[3]
Reaction Temperature	80 - 100 °C	N/A
Reaction Time	2 - 4 hours	N/A
Reported Yield	85 - 92%	N/A

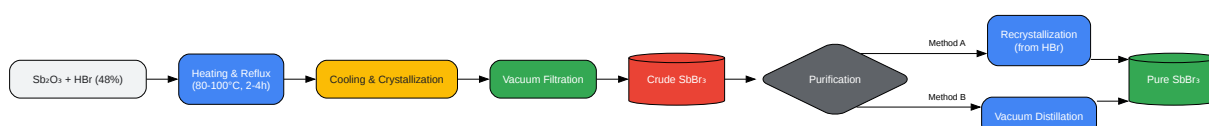
Table 1: Reaction Parameters and Stoichiometry

Property	Value	Reference
Appearance	Colorless to yellow, hygroscopic crystalline solid	[1]
Melting Point	96.6 °C	[1]
Boiling Point	288 °C	[1]
Density	4.35 g/cm ³	[1]
Solubility	Soluble in HBr, HCl, CS_2 , acetone, benzene, chloroform, alcohol, ammonia.	[1]

Table 2: Physical and Chemical Properties of **Antimony Tribromide**

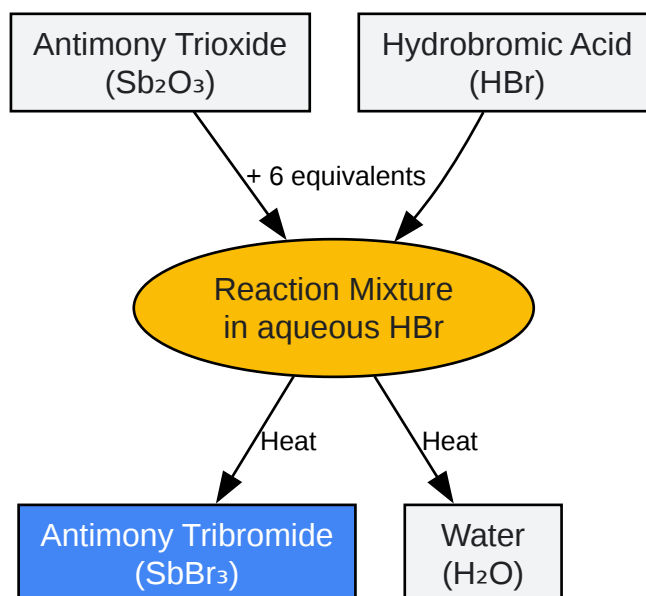
Mandatory Visualizations

The following diagrams illustrate the key processes in the synthesis of **antimony tribromide**.



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Caption: Experimental workflow for the synthesis and purification of **antimony tribromide**.



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Caption: Simplified reaction pathway for **antimony tribromide** synthesis.

Safety Considerations

- Antimony Compounds: Antimony trioxide and **antimony tribromide** are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe burns. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.
- Reaction Hazards: The reaction may generate fumes. Ensure adequate ventilation and use a reflux condenser to minimize the release of vapors.

Conclusion

The synthesis of **antimony tribromide** from antimony trioxide and hydrobromic acid is a reliable and high-yielding method. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. This guide provides the necessary details for researchers and professionals to successfully perform this synthesis in a laboratory setting.

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References

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